
2,4,5-trimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide
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Description
2,4,5-trimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C21H26N2O3S and its molecular weight is 386.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.16641387 g/mol and the complexity rating of the compound is 630. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2,4,5-trimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is a sulfonamide derivative that has gained attention for its potential biological activities. Sulfonamides are known for their diverse pharmacological effects, including antibacterial and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on existing literature and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈N₂O₂S
- SMILES Notation : CC(C)C(=O)N1CCCN(C1=CC=C(S(=O)(=O)N)C)=C(C)C
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its pharmacological effects. Below are key findings from the literature:
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound possess activity against a range of bacterial strains due to their ability to inhibit bacterial folate synthesis pathways .
Anti-inflammatory Effects
Sulfonamides are also recognized for their anti-inflammatory effects. In experimental models, derivatives have shown to reduce inflammatory markers and modulate immune responses. A specific study highlighted the ability of sulfonamide compounds to inhibit pro-inflammatory cytokines in vitro .
Cardiovascular Implications
Some studies have investigated the effects of sulfonamide derivatives on cardiovascular health. For instance, a benzene sulfonamide was noted to affect perfusion pressure and coronary resistance in isolated rat heart models. The results indicated that these compounds could potentially influence cardiovascular function through calcium channel modulation .
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary analyses suggest it may exhibit favorable absorption characteristics and moderate metabolic stability.
Table 1: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Absorption | Moderate |
Bioavailability | TBD |
Metabolism | Hepatic |
Elimination Half-life | TBD |
Note: TBD = To Be Determined
Case Studies
Several case studies have explored the biological activity of sulfonamide derivatives:
- Study on Antimicrobial Activity : A comparative analysis showed that a series of sulfonamide derivatives exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The study concluded that structural modifications significantly impacted efficacy .
- Cardiovascular Study : In an isolated heart model using rats, researchers administered different concentrations of a sulfonamide derivative and measured changes in perfusion pressure over time. Results indicated a dose-dependent response with significant alterations in coronary resistance observed at higher concentrations .
Properties
IUPAC Name |
2,4,5-trimethyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-5-21(24)23-10-6-7-17-8-9-18(13-19(17)23)22-27(25,26)20-12-15(3)14(2)11-16(20)4/h8-9,11-13,22H,5-7,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCSHGVFAHFKOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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